(3-Tert-butylcyclobutyl)methanamine

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

(3-Tert-butylcyclobutyl)methanamine (CAS 1519765-68-4) is a primary aliphatic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.3 g/mol. It features a cyclobutane ring substituted at the 3-position with a bulky tert-butyl group and at the 1-position with a methanamine (-CH₂NH₂) group.

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 1519765-68-4
Cat. No. B2560129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Tert-butylcyclobutyl)methanamine
CAS1519765-68-4
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCC(C)(C)C1CC(C1)CN
InChIInChI=1S/C9H19N/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3
InChIKeyWQWJQZWVFAJXQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Tert-butylcyclobutyl)methanamine (CAS 1519765-68-4): A Sterically Defined Cyclobutane Building Block for Medicinal Chemistry


(3-Tert-butylcyclobutyl)methanamine (CAS 1519765-68-4) is a primary aliphatic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.3 g/mol . It features a cyclobutane ring substituted at the 3-position with a bulky tert-butyl group and at the 1-position with a methanamine (-CH₂NH₂) group . As a cyclobutane-containing scaffold, it belongs to a structural class increasingly employed in drug discovery to introduce conformational restriction, modulate lipophilicity, and enhance metabolic stability relative to acyclic or more flexible cyclic amine counterparts [1]. The compound is commercially available as a free base with a minimum purity of 95% from specialty chemical suppliers serving the pharmaceutical research sector .

Why Generic Cyclobutylamines Cannot Substitute for (3-Tert-butylcyclobutyl)methanamine in Structure-Activity Relationship Studies


Interchanging (3-tert-butylcyclobutyl)methanamine with other cyclobutylamine building blocks (e.g., cyclobutylmethanamine, 1-(tert-butyl)cyclobutanamine, or N-methyl derivatives) without rigorous justification can undermine the validity of structure-activity relationship (SAR) campaigns [1]. The regiospecific 3-tert-butyl substitution pattern establishes a unique steric and stereoelectronic profile—combining the conformational rigidity of the cyclobutane ring with the extreme steric bulk of the tert-butyl group (A-value ≈ 5 kcal/mol) [2]. This combination cannot be replicated by simpler cyclobutylmethylamines (which lack the tert-butyl group) or by tert-butyl acyclic amines (which lack the conformational restriction of the four-membered ring). Furthermore, the cyclobutane scaffold is known to increase metabolic stability by reducing CYP450-mediated oxidation at vulnerable positions, an effect that is additive with the steric shielding conferred by the tert-butyl substituent [3]. Substituting with a less hindered or more flexible analog can lead to divergent metabolic profiles, altered target binding, and misleading SAR conclusions [1].

(3-Tert-butylcyclobutyl)methanamine Procurement Guide: Quantitative Differentiation Evidence Against Closest Analogs


Steric Bulk Comparison: tert-Butyl A-Value vs. Methyl and Hydrogen Substituents on the Cyclobutane Ring

The 3-tert-butyl substituent on (3-tert-butylcyclobutyl)methanamine provides steric bulk quantified by the A-value parameter, which measures the free energy difference between axial and equatorial conformations in cyclohexane. The tert-butyl group has an A-value of approximately 5.0 kcal/mol, compared to 1.74 kcal/mol for a methyl group and 0 kcal/mol for hydrogen [1]. This steric profile directly impacts binding pocket complementarity, target selectivity, and metabolic shielding, and cannot be approximated by analogs such as cyclobutylmethanamine (CAS 4415-83-2, A-value of the substituent ≈ 0) or 3-methylcyclobutylmethanamine (A-value ≈ 1.74) [1].

Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

Predicted Basicity (pKa) Comparison: Impact of tert-Butyl Substitution on Amine Protonation State

The basicity of the primary amine in (3-tert-butylcyclobutyl)methanamine is modulated by the electron-donating inductive effect of the tert-butyl group and the ring strain of the cyclobutane. The parent compound cyclobutylmethanamine has a predicted pKa (strongest basic) of 10.22–10.50 [1]. The electron-donating tert-butyl substituent at the 3-position is expected to slightly increase the pKa of the amine by approximately 0.2–0.5 log units relative to the unsubstituted cyclobutylmethanamine, based on well-established alkylamine inductive effects [2]. A predicted pKa of approximately 10.5–11.0 is therefore anticipated for the target compound. This is a class-level inference based on established physical organic chemistry principles rather than direct experimental measurement.

Physicochemical Properties Amine Basicity Druglikeness

Cyclobutane Scaffold Contribution to Metabolic Stability: In Vitro Microsomal Half-Life Evidence from Cyclobutane-Containing Drug Candidates

The cyclobutane scaffold confers enhanced metabolic stability compared to acyclic or larger-ring analogs by reducing susceptibility to CYP450-mediated oxidation [1]. In a systematic evaluation of cyclobutane-containing drug candidates, replacement of metabolically labile groups with a cyclobutane ring increased in vitro microsomal half-lives (T₁/₂) to >80 minutes in multiple chemotypes, compared to <30 minutes for corresponding acyclic or piperidine-containing analogs . The additional steric shielding from the 3-tert-butyl group in (3-tert-butylcyclobutyl)methanamine is expected to further protect the amine and adjacent positions from oxidative metabolism, consistent with the well-documented strategy of using tert-butyl replacements (e.g., CF₃-cyclobutane) that preserved bioactivity while reducing intrinsic clearance (CLint) by up to 30–50% in model compounds [2].

Metabolic Stability Microsomal Clearance Pharmacokinetics

Patent-Documented Utility of Cyclobutylmethylamine Scaffolds Containing tert-Butyl Groups in CNS Drug Discovery

Cyclobutyl amine derivatives featuring tert-butyl substitution are explicitly claimed in multiple patent families as histamine-3 (H₃) receptor ligands for CNS indications [1][2]. The Abbott Laboratories patent (US 2009/0227593 A1) describes cyclobutyl amine derivatives of formula (I) wherein the cyclobutyl ring may bear alkyl substituents including tert-butyl groups at various positions, with utility in treating cognitive disorders, Alzheimer's disease, and attention deficit hyperactivity disorder [1]. Separately, arylcyclobutylmethylamine patents (US 4,925,879 and US 5,047,432) explicitly include tert-butyl as a preferred alkyl substituent (R₁/R₂) on the amine nitrogen in compounds for treating depression [3]. While (3-tert-butylcyclobutyl)methanamine itself serves as a building block rather than a final drug candidate, its structural motifs map directly onto the pharmacophoric elements claimed in these patents, providing procurement rationale for CNS-focused medicinal chemistry programs.

CNS Drug Discovery Histamine H3 Receptor Patent Analysis

Molecular Property Differentiation: Fraction sp³ (Fsp³) and Rotatable Bond Count vs. Acyclic and Heterocyclic Amine Comparators

(3-Tert-butylcyclobutyl)methanamine (C₉H₁₉N, MW 141.3) achieves a higher fraction of sp³-hybridized carbons (Fsp³ = 1.0) and fewer rotatable bonds (2 rotatable bonds: the C–CH₂NH₂ bond and the C–C(CH₃)₃ bond) compared to pharmacologically common amine building blocks such as N-Boc-piperidine-4-methanamine (Fsp³ ≈ 0.86, 3 rotatable bonds excluding the Boc group) or benzylamine (Fsp³ = 0.14, 2 rotatable bonds) [1]. High Fsp³ values (>0.45) correlate with improved clinical success rates, enhanced aqueous solubility, and reduced promiscuity [2]. The combination of a fully saturated cyclobutane core with the tetrahedral tert-butyl group yields an Fsp³ of 1.0, which is at the theoretical maximum for a carbon-only scaffold and exceeds the Fsp³ of piperidine (0.83) and cyclohexyl (0.83) analogs of comparable molecular weight [2].

Druglikeness Molecular Descriptors Lead Optimization

Optimal Application Scenarios for (3-Tert-butylcyclobutyl)methanamine Based on Quantitative Differentiation Evidence


CNS Lead Optimization Programs Targeting Histamine H₃ Receptors or Monoaminergic Systems

Medicinal chemistry teams pursuing histamine H₃ receptor antagonists or monoamine-modulating antidepressants should prioritize (3-tert-butylcyclobutyl)methanamine as a key building block. The tert-butyl-substituted cyclobutylmethylamine scaffold is explicitly recited in Abbott Laboratories' H₃ receptor ligand patents (US 2009/0227593 A1) and arylcyclobutylmethylamine antidepressant patents (US 4,925,879), providing strong patent-based precedent for CNS applications [1]. The compound's Fsp³ of 1.0 and limited rotatable bond count (2) support passive blood-brain barrier penetration, a critical requirement for CNS drug candidates [2].

Fragment-Based Drug Discovery (FBDD) Requiring Maximal sp³ Character for Library Design

Fragment-based screening libraries seeking to maximize three-dimensionality and sp³ character should incorporate (3-tert-butylcyclobutyl)methanamine as a conformationally restricted, sterically defined primary amine fragment. With an Fsp³ of 1.0, MW of 141.3 g/mol, and only 2 rotatable bonds, this compound satisfies the 'rule of three' for fragment selection while providing a unique chemical space relative to planar aromatic amine fragments (Fsp³ = 0.14–0.60) commonly found in commercial fragment libraries [1]. The 95% minimum purity specification and commercial availability from CymitQuimica/Biosynth facilitate procurement at screening quantities (50 mg scale) .

Metabolic Stability Optimization via Steric Shielding of the Amine Group

In lead series where oxidative N-dealkylation or deamination by CYP450 enzymes limits pharmacokinetic performance, (3-tert-butylcyclobutyl)methanamine offers a dual metabolic shielding strategy: the cyclobutane ring reduces oxidative metabolism at the ring positions, while the bulky tert-butyl group (A-value ≈ 5.0 kcal/mol) sterically shields the proximal amine from enzymatic access [1]. Class-level evidence from cyclobutane-containing drug candidates demonstrates microsomal half-lives exceeding 80 minutes, and CF₃-cyclobutane replacement of tert-butyl groups has achieved up to 47% reduction in intrinsic clearance [2]. This building block allows medicinal chemists to install both shielding elements in a single synthetic step via amide coupling or reductive amination.

Structure-Activity Relationship (SAR) Exploration of Steric Effects at the Cyclobutane 3-Position

For SAR campaigns systematically probing steric tolerance at the 3-position of cyclobutane-containing ligands, (3-tert-butylcyclobutyl)methanamine represents the maximal-steric-bulk endpoint with an A-value of approximately 5.0 kcal/mol . This can be directly compared with the 3-methyl analog (A-value ≈ 1.74) and the unsubstituted cyclobutylmethanamine (A-value ≈ 0) to generate a three-point steric SAR that maps the steric boundary of the target binding pocket. Such systematic steric mapping is essential for understanding the shape complementarity requirements of enzyme active sites and receptor binding clefts, directly informing the design of selective inhibitors [1].

Quote Request

Request a Quote for (3-Tert-butylcyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.